(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL
Description
(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 4-ethylphenyl substituent attached to a propan-2-ol backbone. Enzymatic synthesis methods, including bioreduction using alcohol dehydrogenases (e.g., LkADS and RaADH), are relevant to producing enantiomerically pure analogs of this compound .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m0/s1 |
InChI Key |
FLLQNJUBTZDIBV-KWQFWETISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H]([C@H](C)O)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a chiral ligand to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to reduce the corresponding ketone to the desired chiral alcohol. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the corresponding alkyl halides.
Scientific Research Applications
(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: It is utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in aromatic substituents, stereochemistry, and functional groups. Below is a comparative analysis:
Key Observations :
Biological Activity
(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral amino alcohol with significant potential in pharmacology and organic synthesis. Its unique structure, which includes both an amino and a hydroxyl group, allows it to interact with various biological systems, influencing numerous biochemical pathways. This article delves into the biological activities of this compound, synthesizing findings from diverse research studies and highlighting its therapeutic potential.
- Molecular Formula : C11H17NO
- Molar Mass : 179.26 g/mol
- Density : 1.030 g/cm³ (predicted)
- Boiling Point : 319.2 °C (predicted)
- pKa : 12.63 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO |
| Molar Mass | 179.26 g/mol |
| Density | 1.030 g/cm³ |
| Boiling Point | 319.2 °C |
| pKa | 12.63 |
The biological activity of (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. By inhibiting DHFR, it may disrupt the synthesis of tetrahydrofolate, thereby affecting cancer cell proliferation .
- Receptor Modulation : Studies suggest that this compound may act as a ligand for various receptors, influencing signaling pathways that regulate cell growth and metabolism.
Biological Activities
Research indicates several biological activities associated with (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL:
- Antitumor Activity : Preliminary studies have shown its potential in inhibiting tumor growth by targeting specific cancer pathways.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Properties : It has been evaluated for antimicrobial activity against various pathogens, suggesting a role in infection control.
Study on Dihydrofolate Reductase Inhibition
In a study conducted by Queener et al., the compound was evaluated as a lipophilic inhibitor of DHFR. The results demonstrated that it effectively reduced the activity of DHFR, leading to decreased synthesis of nucleotides necessary for DNA replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
